DNA intercalator 3

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

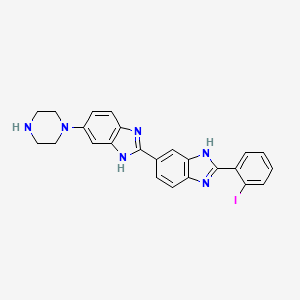

C24H21IN6 |

|---|---|

Peso molecular |

520.4 g/mol |

Nombre IUPAC |

2-(2-iodophenyl)-6-(6-piperazin-1-yl-1H-benzimidazol-2-yl)-1H-benzimidazole |

InChI |

InChI=1S/C24H21IN6/c25-18-4-2-1-3-17(18)24-28-19-7-5-15(13-21(19)30-24)23-27-20-8-6-16(14-22(20)29-23)31-11-9-26-10-12-31/h1-8,13-14,26H,9-12H2,(H,27,29)(H,28,30) |

Clave InChI |

KBOWGXYZGVLTHQ-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CCN1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=CC=C6I |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of DNA Intercalator 3 (Doxorubicin)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxorubicin (B1662922), a cornerstone of cancer chemotherapy, exerts its potent cytotoxic effects primarily through its action as a DNA intercalator. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning doxorubicin's therapeutic and toxicological profiles. We delve into the biophysical principles of DNA intercalation, the structural alterations induced in the DNA double helix, and the downstream cellular consequences, including the inhibition of topoisomerase II and the activation of apoptotic signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the critical pathways and workflows to facilitate a deeper understanding for researchers and professionals in drug development.

The Fundamental Mechanism: DNA Intercalation

The primary mechanism of action of doxorubicin is its insertion into the DNA double helix.[1] The planar aromatic structure of the doxorubicin molecule allows it to slide between the stacked base pairs of DNA, a process driven by a combination of hydrophobic interactions and van der Waals forces.[2] This intercalation event disrupts the normal helical structure of DNA, causing it to unwind and elongate.[2][3]

Upon binding, doxorubicin induces significant conformational changes in the DNA. This includes the unwinding of the helix and an increase in the distance between base pairs.[2] These structural distortions have profound effects on the biological functions of DNA, interfering with essential processes such as replication and transcription, which are critical for rapidly dividing cancer cells.

Quantitative Aspects of Doxorubicin-DNA Interaction

The interaction between doxorubicin and DNA can be characterized by several key quantitative parameters that are crucial for understanding its potency and for the development of new analogues.

| Parameter | Value | Experimental Conditions | Reference |

| Binding Affinity Constant (K) | 1.27 x 10^6 M-1 | Difference spectroscopic analysis at 480 nm | |

| Binding Affinity Constant (K) | 2.04 x 10^6 M-1 | Computerized curve fitting of spectroscopic data | |

| Binding Affinity Constant (K) | 0.13 to 0.16 X 10^6 M-1 | Optical method at 37°C in the presence of 10% serum | |

| Apparent Binding Constant (K) | 3.2 × 10^4 L mol-1 | UV-Vis spectrophotometry | |

| Binding Free Energy (ΔG) | -7.7 ± 0.3 kcal mol−1 | Experimental value | |

| DNA Unwinding Angle | -27° per intercalated molecule | Single-molecule measurements |

Downstream Cellular Consequences

The intercalation of doxorubicin into DNA triggers a cascade of cellular events that ultimately lead to cell death.

Inhibition of Topoisomerase II

A major consequence of doxorubicin-induced DNA distortion is the inhibition of topoisomerase II. This enzyme is essential for relieving the torsional stress that accumulates during DNA replication and transcription by creating transient double-strand breaks. Doxorubicin stabilizes the complex formed between topoisomerase II and DNA, preventing the re-ligation of these breaks. The accumulation of these DNA double-strand breaks is a potent signal for the cell to initiate apoptosis.

Generation of Reactive Oxygen Species (ROS)

Doxorubicin can also induce cytotoxicity through the generation of reactive oxygen species (ROS). The quinone moiety in the doxorubicin molecule undergoes redox cycling, producing superoxide (B77818) anions and other ROS. These highly reactive molecules can cause widespread damage to cellular components, including lipids, proteins, and DNA, contributing to the drug's cytotoxic effects.

Activation of Apoptotic Signaling Pathways

The cellular damage induced by doxorubicin, particularly the DNA double-strand breaks, activates complex signaling pathways that converge on apoptosis, or programmed cell death.

Intrinsic Apoptotic Pathway: Mitochondrial dysfunction caused by doxorubicin leads to the release of cytochrome c. This triggers the formation of the apoptosome, which in turn activates caspase-9 and the executioner caspases-3 and -7, leading to DNA fragmentation and cell death.

Extrinsic Apoptotic Pathway: Doxorubicin can initiate the extrinsic pathway by upregulating FASL/FAS, which activates caspase-8 and subsequently the executioner caspases.

p53-Mediated Pathway: The DNA damage response often involves the activation of the p53 tumor suppressor protein. Activated p53 can induce cell cycle arrest to allow for DNA repair, or if the damage is too severe, it can trigger apoptosis.

Notch Signaling Pathway: Recent studies have shown that doxorubicin treatment can increase the expression of components of the Notch signaling pathway. The Notch target HES1 is activated and is required for doxorubicin-driven apoptosis.

References

The Synthesis and Characterization of DNA Intercalator 3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of a representative DNA intercalator, designated here as "DNA Intercalator 3," focusing on the 1,8-naphthalimide (B145957) scaffold. Specifically, this document will use 3-amino-4-bromo-1,8-naphthalimide as a prime example, a compound noted for its DNA intercalating properties and potential as a fluorescent probe and anticancer agent.[1][2][3] This document details the synthetic route, in-depth characterization methodologies, and the biological implications of this class of compounds.

Synthesis of 3-Amino-4-bromo-1,8-naphthalimide

The synthesis of 3-amino-4-bromo-1,8-naphthalimide, a representative this compound, is a multi-step process commencing with 1,8-naphthalic anhydride (B1165640). The following workflow outlines a typical synthetic pathway.

Caption: Synthetic pathway for 3-amino-4-bromo-1,8-naphthalimide.

Experimental Protocol: Synthesis

A general procedure for the synthesis of a 3-amino-4-bromo-1,8-naphthalimide derivative is as follows:

-

Nitration of 1,8-naphthalic anhydride: 1,8-naphthalic anhydride is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to yield 3-nitro-1,8-naphthalic anhydride.

-

Bromination: The resulting 3-nitro-1,8-naphthalic anhydride is then subjected to bromination, for instance, using bromine in a strong acid, to introduce a bromine atom at the 4-position, yielding 4-bromo-3-nitro-1,8-naphthalic anhydride.

-

Imidation: The anhydride is converted to the corresponding imide by reaction with an amine source, such as ammonium (B1175870) acetate, to form 4-bromo-3-nitro-1,8-naphthalimide.

-

Reduction of the nitro group: The nitro group is then reduced to an amino group using a reducing agent like tin(II) chloride in hydrochloric acid to produce the final product, 3-amino-4-bromo-1,8-naphthalimide.

Characterization of this compound

The interaction of 1,8-naphthalimide derivatives with DNA is characterized by a suite of biophysical and spectroscopic techniques to elucidate the binding mode, affinity, and conformational changes induced in the DNA.

Data Presentation: Physicochemical and Binding Properties

The following table summarizes key quantitative data for representative 1,8-naphthalimide-based DNA intercalators.

| Parameter | Value | Method | Reference |

| Binding Constant (Kb) | 6.61 x 104 M-1 | UV-Vis Spectroscopy | [1][2] |

| 7.27 x 104 M-1 | Fluorescence Spectroscopy | ||

| Change in Melting Temperature (ΔTm) | +7.67 to +12.33 °C | Thermal Denaturation | |

| Cytotoxicity (IC50) | |||

| Amonafide (3-amino-1,8-naphthalimide) | 0.47 µM | MTT Assay | |

| Mitonafide (3-nitro-1,8-naphthalimide) | 8.80 µM | MTT Assay | |

| Compound 3f | 0.71 µM (HeLa), 0.23 µM (P388D1) | MTT Assay | |

| Compound 4b | Comparable to melphalan | MTT Assay | |

| Compound 28 | 0.3 - 0.8 µM (Colon and Breast Cancer) | MTT Assay |

Experimental Protocols for Characterization

The following sections provide detailed methodologies for the key experiments used to characterize the interaction of this compound with DNA.

UV-Vis spectroscopy is employed to monitor the interaction between the intercalator and DNA. Intercalation typically results in hypochromism (a decrease in absorbance) and a bathochromic shift (redshift) in the absorption spectrum of the compound.

Experimental Workflow:

Caption: Workflow for UV-Vis titration experiment.

Detailed Protocol:

-

Preparation of Solutions: Prepare stock solutions of this compound in a suitable buffer (e.g., Tris-HCl) and a stock solution of calf thymus DNA (ct-DNA) in the same buffer. The concentration of ct-DNA is determined spectrophotometrically using the absorbance at 260 nm (ε = 6600 M-1cm-1).

-

Titration: A fixed concentration of this compound is placed in a quartz cuvette. Small aliquots of the ct-DNA stock solution are incrementally added to the cuvette.

-

Data Acquisition: After each addition of ct-DNA, the solution is allowed to equilibrate, and the UV-Vis absorption spectrum is recorded over a relevant wavelength range.

-

Data Analysis: The changes in the absorbance and the wavelength of maximum absorbance are monitored. The binding constant (Kb) can be calculated by fitting the absorbance data to the Wolfe-Shimer equation.

Fluorescence quenching studies are a sensitive method to investigate the binding of a ligand to a macromolecule. The intrinsic fluorescence of the intercalator may be quenched upon binding to DNA.

Detailed Protocol:

-

Instrumentation: A spectrofluorometer is used with appropriate excitation and emission wavelengths for the 1,8-naphthalimide derivative.

-

Titration: A solution of this compound with a known concentration is titrated with increasing concentrations of ct-DNA.

-

Fluorescence Measurement: The fluorescence emission spectrum is recorded after each addition of DNA.

-

Data Analysis: The decrease in fluorescence intensity is used to determine the binding affinity. The binding constant can be calculated using the Stern-Volmer equation or by fitting the data to a suitable binding model.

CD spectroscopy provides information about the conformational changes in DNA upon intercalation. The intercalation of the planar naphthalimide ring between the DNA base pairs can induce changes in the CD spectrum of DNA, particularly in the regions of the DNA bands.

Detailed Protocol:

-

Sample Preparation: Solutions of ct-DNA and this compound are prepared in a suitable buffer.

-

CD Spectra Acquisition: The CD spectrum of ct-DNA alone is recorded. Then, the CD spectra of ct-DNA in the presence of increasing concentrations of the intercalator are measured.

-

Data Interpretation: Changes in the positive and negative bands of the DNA CD spectrum are indicative of conformational alterations. An induced CD signal in the region of the intercalator's absorption may also be observed, confirming the binding in a chiral environment.

The binding of an intercalator to DNA stabilizes the double helix, leading to an increase in the melting temperature (Tm) of the DNA.

Detailed Protocol:

-

Instrumentation: A UV-Vis spectrophotometer equipped with a temperature controller is used.

-

Sample Preparation: Samples containing ct-DNA alone and ct-DNA with the intercalator are prepared.

-

Melting Curve Acquisition: The absorbance at 260 nm is monitored as the temperature is gradually increased. The Tm is the temperature at which 50% of the DNA is denatured.

-

Data Analysis: The melting curves of DNA with and without the intercalator are plotted, and the change in Tm (ΔTm) is determined. A positive ΔTm indicates stabilization of the DNA duplex.

Biological Activity and Signaling Pathway

1,8-Naphthalimide derivatives are known for their potent anticancer activities, which are primarily attributed to their ability to intercalate into DNA and inhibit the function of topoisomerase II. This leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptotic cell death.

Caption: Proposed signaling pathway for this compound.

The inhibition of topoisomerase II by 1,8-naphthalimide intercalators prevents the re-ligation of DNA strands after the enzyme has introduced double-strand breaks for topological modifications. This results in the stabilization of the "cleavable complex," leading to permanent DNA damage. The cellular DNA damage response is then activated, which, if the damage is too extensive to be repaired, initiates the apoptotic cascade, leading to programmed cell death.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of a representative 1,8-naphthalimide-based DNA intercalator. The methodologies and data presented herein are crucial for researchers and drug development professionals working on the design and evaluation of novel DNA-targeting agents. The potent biological activity of this class of compounds, stemming from their ability to intercalate into DNA and inhibit key cellular enzymes, underscores their potential as therapeutic agents. Further research into the structure-activity relationships and the detailed molecular mechanisms of action of these compounds will continue to drive the development of more effective and selective anticancer drugs.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of a 3,4-Disubstituted 1,8-Naphthalimide-Based DNA Intercalator for Direct Imaging of Legionella pneumophila - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of a 3,4-Disubstituted 1,8-Naphthalimide-Based DNA Intercalator for Direct Imaging of Legionella pneumophila - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Fluorescent Properties of DNA Intercalator SYBR Gold

An in-depth technical guide to the fluorescent properties of a representative DNA intercalator.

Introduction

DNA intercalators are molecules that insert themselves between the base pairs of double-stranded DNA.[1] This interaction can significantly alter the photophysical properties of the intercalator, often leading to a dramatic increase in fluorescence emission. This property has made fluorescent DNA intercalators indispensable tools in molecular biology, diagnostics, and drug development.[2][3] They are widely used for DNA quantification, visualization in gel electrophoresis, and as probes in various binding assays.[1][4]

Due to the ambiguous nature of the term "DNA Intercalator 3," this guide will focus on a well-characterized and widely used DNA intercalating dye, SYBR Gold , as a representative example to illustrate the core principles and experimental considerations relevant to this class of molecules. SYBR Gold is known for its exceptionally high fluorescence enhancement upon binding to DNA, making it a paradigm for high-sensitivity DNA detection.

Mechanism of Fluorescence

The fluorescence of many DNA intercalators, including cyanine (B1664457) dyes like SYBR Gold, is significantly quenched in aqueous solution due to internal rotation and other non-radiative decay pathways of the excited state. Upon intercalation into the DNA double helix, the dye molecule becomes sterically constrained, which restricts these non-radiative decay processes. This restriction leads to a substantial increase in the fluorescence quantum yield. The binding of SYBR Gold to DNA is consistent with an intercalative mode, causing an unwinding of the DNA helix by approximately 19.1° per molecule. This intercalation is the primary binding mode responsible for the observed fluorescence enhancement.

Quantitative Fluorescent Properties

The photophysical properties of SYBR Gold are dramatically altered upon binding to DNA. The following tables summarize the key quantitative data for SYBR Gold in its free and DNA-bound states.

Table 1: Spectral Properties of SYBR Gold

| State | Excitation Maximum (λ_ex, max) | Emission Maximum (λ_em, max) |

| Free in solution | Not specified | 550 nm |

| Bound to dsDNA | 495 nm | 537 nm - 543 nm |

Table 2: Photophysical Properties of SYBR Gold

| State | Quantum Yield (Φ_f) | Fluorescence Lifetime (τ) |

| Free in solution | < 0.01 (estimated >1000-fold increase upon binding) | Not specified |

| Bound to dsDNA | > 0.4 (estimated) | Biphasic: τ₁ ≈ 1.4 ns, τ₂ ≈ 3.5 ns |

Experimental Protocols

Accurate characterization of the fluorescent properties of DNA intercalators requires precise experimental methodologies. Below are protocols for key experiments.

Fluorescence Spectroscopy (Excitation and Emission Spectra)

This protocol is used to determine the optimal excitation and emission wavelengths of the DNA intercalator in the presence and absence of DNA.

-

Materials:

-

Spectrofluorometer

-

Quartz cuvettes

-

DNA intercalator stock solution (e.g., SYBR Gold in DMSO)

-

Double-stranded DNA (dsDNA) stock solution (e.g., calf thymus DNA or lambda phage DNA) in a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

Buffer solution (e.g., PBS)

-

-

Procedure:

-

Prepare a solution of the DNA intercalator at a known concentration in the buffer.

-

Record the emission spectrum by exciting at a fixed wavelength (e.g., 495 nm for SYBR Gold) and scanning a range of emission wavelengths (e.g., 505-700 nm for SYBR Gold).

-

Record the excitation spectrum by setting the emission wavelength to the determined maximum (e.g., 537 nm for SYBR Gold) and scanning a range of excitation wavelengths (e.g., 400-550 nm for SYBR Gold).

-

To characterize the DNA-bound state, titrate the intercalator solution with increasing concentrations of dsDNA and record the emission and excitation spectra at each titration point.

-

Correct all spectra for background fluorescence from the buffer and any Raman scattering peaks.

-

Fluorescence Quantum Yield Determination

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is typically determined relative to a standard with a known quantum yield.

-

Materials:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quantum yield standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_f = 0.54)

-

DNA intercalator solution (sample)

-

dsDNA solution

-

-

Procedure:

-

Prepare a series of dilute solutions of both the standard and the sample (with and without dsDNA) with absorbances less than 0.1 at the excitation wavelength to minimize inner filter effects.

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength is the same for both the standard and the sample.

-

Integrate the area under the emission spectrum for each solution.

-

Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

η is the refractive index of the solvent

-

-

Fluorescence Lifetime Measurement

Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common technique for this measurement.

-

Materials:

-

TCSPC instrument with a pulsed light source (e.g., a laser diode or LED)

-

DNA intercalator solution (with and without dsDNA)

-

-

Procedure:

-

Excite the sample with a high-repetition-rate pulsed light source at the appropriate wavelength.

-

Detect the emitted single photons with a sensitive, high-speed detector.

-

Measure the time difference between the excitation pulse and the arrival of the emitted photon.

-

Build a histogram of the arrival times of the photons.

-

The resulting decay curve is then fitted to one or more exponential functions to determine the fluorescence lifetime(s). For DNA-bound intercalators, multi-exponential decays are common, indicating different binding environments or modes.

-

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for characterizing the fluorescent properties of a DNA intercalator.

Caption: Experimental workflow for characterizing DNA intercalator fluorescence.

Signaling Pathway of Fluorescence Enhancement

The diagram below illustrates the mechanism of fluorescence enhancement upon DNA intercalation.

Caption: Mechanism of fluorescence enhancement upon DNA intercalation.

References

In-depth Technical Guide: DNA Binding Affinity and Specificity of Ethidium Bromide

For the attention of: Researchers, scientists, and drug development professionals.

Introduction to DNA Intercalation and Ethidium Bromide

DNA intercalation is a mode of non-covalent binding where a ligand, typically a planar polycyclic aromatic molecule, inserts itself between the base pairs of the DNA double helix. This process can significantly alter the structure and function of DNA, making it a crucial mechanism of action for many therapeutic agents, particularly in cancer chemotherapy. Ethidium bromide is a fluorescent dye that is widely used in molecular biology laboratories for visualizing nucleic acids. Its ability to intercalate into the DNA helix results in a significant increase in its fluorescence quantum yield, making it an excellent stain for DNA in electrophoresis gels. Due to its well-understood mechanism of action, Ethidium Bromide serves as a model compound for studying DNA intercalation.

Quantitative Data on DNA Binding Affinity of Ethidium Bromide

The interaction of Ethidium Bromide with DNA has been extensively studied using various biophysical techniques. The binding affinity is typically quantified by the binding constant (K), which can be expressed as an association constant (Ka) or a dissociation constant (Kd). The following table summarizes representative quantitative data for the binding of Ethidium Bromide to DNA.

| Parameter | Value | Method | Reference DNA | Conditions |

| Binding Constant (K) | 1.0 x 107 M-1 | Spectroscopic Titration | Calf Thymus DNA | pH 7.0 |

| Binding Site Size (n) | 2-3 base pairs | Scatchard Analysis | Calf Thymus DNA | pH 7.0 |

| Thermodynamic Parameters | Isothermal Titration Calorimetry | |||

| Enthalpy (ΔH) | -7.2 kcal/mol | Calf Thymus DNA | 25°C | |

| Entropy (ΔS) | 8.0 cal/mol·K | Calf Thymus DNA | 25°C |

Experimental Protocols for Studying DNA Intercalation

The following sections provide detailed methodologies for key experiments used to characterize the DNA binding affinity and specificity of intercalators like Ethidium Bromide.

UV-Visible Spectrophotometry

UV-Visible spectroscopy is a fundamental technique to study the binding of a ligand to DNA. The interaction of an intercalator with DNA typically leads to hypochromism (a decrease in absorbance) and a bathochromic shift (a red shift) in the absorption spectrum of the ligand.

Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of Ethidium Bromide in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.0).

-

Prepare a stock solution of high-purity DNA (e.g., calf thymus DNA) in the same buffer. Determine the DNA concentration accurately by measuring the absorbance at 260 nm (using an extinction coefficient of 6600 M-1cm-1 per nucleotide).

-

-

Titration:

-

Place a fixed concentration of Ethidium Bromide in a quartz cuvette.

-

Record the initial absorption spectrum of the Ethidium Bromide solution.

-

Incrementally add small aliquots of the DNA stock solution to the cuvette.

-

After each addition, mix thoroughly and allow the solution to equilibrate before recording the absorption spectrum.

-

-

Data Analysis:

-

Monitor the changes in the absorbance of the intercalator at its absorption maximum.

-

The binding constant (K) and the binding site size (n) can be determined by fitting the data to the Scatchard equation or by non-linear regression analysis of the binding isotherm.

-

Fluorescence Spectroscopy

The fluorescence of many intercalators is significantly enhanced upon binding to DNA. This property can be exploited to determine the binding affinity.

Protocol:

-

Preparation of Solutions:

-

Prepare stock solutions of Ethidium Bromide and DNA in a suitable buffer as described for UV-Visible spectrophotometry.

-

-

Titration:

-

Place a fixed concentration of Ethidium Bromide in a fluorescence cuvette.

-

Set the excitation wavelength at the absorption maximum of the bound intercalator and record the initial fluorescence emission spectrum.

-

Incrementally add aliquots of the DNA stock solution.

-

After each addition, mix and record the fluorescence emission spectrum.

-

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum as a function of the DNA concentration.

-

The binding constant can be determined by fitting the data to a suitable binding model.

-

Viscometry

Intercalation of a ligand into the DNA helix causes an increase in the length of the DNA molecule, which in turn increases the viscosity of the DNA solution.

Protocol:

-

Preparation of Solutions:

-

Prepare a solution of sonicated, rod-like DNA fragments (to minimize complexities from DNA flexibility) of a known average length in a suitable buffer.

-

Prepare a stock solution of the intercalator in the same buffer.

-

-

Measurement:

-

Measure the flow time of the DNA solution using a capillary viscometer at a constant temperature.

-

Add increasing concentrations of the intercalator to the DNA solution and measure the flow time after each addition.

-

-

Data Analysis:

-

Calculate the relative viscosity (η/η₀) at each intercalator concentration, where η is the viscosity of the DNA-ligand complex and η₀ is the viscosity of the DNA solution alone.

-

A plot of (η/η₀)1/3 versus the ratio of the concentration of the bound ligand to the concentration of DNA should show a linear increase for an intercalator.

-

Visualizations of Experimental Workflows and Logical Relationships

Conclusion

The study of DNA binding affinity and specificity of intercalators is fundamental to understanding their biological activity and for the rational design of new therapeutic agents. Ethidium Bromide, as a model intercalator, provides a clear example of the experimental approaches and the nature of the data obtained in such studies. The methodologies outlined in this guide, including UV-Visible spectrophotometry, fluorescence spectroscopy, and viscometry, form a robust toolkit for the characterization of any potential DNA intercalator. The quantitative data derived from these experiments are crucial for establishing structure-activity relationships and for optimizing the therapeutic potential of DNA-targeting compounds.

In-Depth Technical Guide to the Structural Requirements for DNA Intercalation by DNA Intercalator 3 and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Core Principle: The Intercalation of Pyridazino[1',6':1,2]pyrido[4,3-b]indol-5-inium Derivatives into the DNA Double Helix

DNA intercalator 3 belongs to a class of compounds known as pyridazino[1',6':1,2]pyrido[4,3-b]indol-5-inium derivatives. These molecules are characterized by a planar, polycyclic aromatic system that allows them to insert themselves between the base pairs of the DNA double helix. This process, known as intercalation, is a fundamental mechanism of action for a variety of therapeutic agents, particularly in the field of oncology. The insertion of the intercalator disrupts the normal structure and function of DNA, leading to inhibition of key cellular processes such as replication and transcription, ultimately inducing cell cycle arrest and apoptosis in rapidly dividing cancer cells.

The primary structural requirement for a successful DNA intercalator is a planar aromatic chromophore. In the case of this compound and its analogs, the fused ring system provides the necessary planarity to slide into the space created by the transient separation of DNA base pairs. The cationic nature of the pyridazino[1',6':1,2]pyrido[4,3-b]indol-5-inium core is also crucial, as it facilitates electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA, thereby stabilizing the intercalated complex.

Quantitative Analysis of DNA Binding and Cytotoxic Activity

| Compound Class | Cell Line | Cytotoxicity (IC50) | DNA Binding Affinity (Kb) | DNA Unwinding Angle (°) | Reference |

| Pyridazino[1',6':1,2]pyrido[3,4-b]indol-5-inium derivatives | L1210 (Leukemia) | Varies with substitution | Not explicitly quantified, but intercalation confirmed | Not explicitly quantified | [1] |

| Dipyrido[4,3-b][3,4-f]indole derivatives | L1210 (Leukemia) | Not specified | 10^6 to 10^7 M⁻¹ | 18° | [2] |

| Pyridino[2,3-f]indole-4,9-dione derivatives | XF 498 (CNS Tumor) | 0.006 µg/mL | Not specified | Not specified | [3] |

| Pyridino[2,3-f]indole-4,9-dione derivatives | HCT 15 (Colon Tumor) | 0.073 µg/mL | Not specified | Not specified | [3] |

| Pyridazino[1,6-b]quinazolinone derivatives | SK-OV-3, CNE-2, MGC-803, NCI-H460 | Sub-µM range for potent compounds | Intercalation confirmed for active compounds | Not specified | [4] |

Structural Requirements for Effective Intercalation

The DNA intercalating ability of the 8H-pyridazino[1',6':1,2]pyrido[4,3-b]indol-5-inium cations has been confirmed through various biophysical studies. The key structural features that govern their interaction with DNA are:

-

Planarity of the Chromophore: The extended, flat aromatic system is essential for insertion between DNA base pairs.

-

Cationic Charge: The positive charge on the bridgehead nitrogen atom promotes electrostatic interactions with the DNA phosphate backbone, enhancing binding affinity.

-

Substituents: The nature and position of substituents on the aromatic rings can significantly influence DNA binding affinity, sequence selectivity, and cytotoxic activity. For instance, the introduction of side chains can lead to additional interactions within the DNA grooves.

Experimental Protocols for Studying DNA Intercalation

The following are detailed methodologies for key experiments used to characterize the interaction of pyridazino[1',6':1,2]pyrido[3,4-b]indol-5-inium derivatives with DNA.

UV-Visible Spectroscopic Titration

Principle: Intercalation of a chromophore into the DNA helix often leads to hypochromism (a decrease in molar absorptivity) and a bathochromic shift (red shift) in the absorption spectrum of the compound. This is due to the electronic interactions between the intercalator and the DNA base pairs.

Protocol:

-

Prepare a stock solution of the pyridazino[1',6':1,2]pyrido[3,4-b]indol-5-inium derivative in a suitable buffer (e.g., Tris-HCl with NaCl).

-

Prepare a stock solution of calf thymus DNA in the same buffer and determine its concentration by measuring the absorbance at 260 nm (using a molar extinction coefficient of 6600 M⁻¹cm⁻¹ per nucleotide).

-

In a quartz cuvette, place a fixed concentration of the intercalator solution.

-

Record the initial UV-Vis spectrum of the intercalator.

-

Incrementally add small aliquots of the DNA stock solution to the cuvette.

-

After each addition, allow the solution to equilibrate and record the UV-Vis spectrum.

-

Monitor the changes in absorbance and the wavelength of maximum absorption.

-

The binding constant (Kb) can be calculated by fitting the absorbance data to the Wolfe-Shimer equation or by plotting [DNA]/(εa - εf) versus [DNA], where εa is the apparent extinction coefficient and εf is the extinction coefficient of the free compound.

Fluorescence Spectroscopy

Principle: Many DNA intercalators exhibit a significant change in their fluorescence properties upon binding to DNA. This can be an enhancement or quenching of the fluorescence intensity. Competitive displacement assays using a known fluorescent DNA probe, such as ethidium (B1194527) bromide (EtBr), can also be used to determine binding affinity.

Protocol (Competitive Displacement Assay with Ethidium Bromide):

-

Prepare a solution of calf thymus DNA and ethidium bromide in a suitable buffer, allowing the EtBr to intercalate into the DNA, resulting in a strong fluorescence signal.

-

Record the initial fluorescence emission spectrum of the DNA-EtBr complex (excitation typically around 520 nm, emission around 600 nm).

-

Add increasing concentrations of the test compound (pyridazino[1',6':1,2]pyrido[3,4-b]indol-5-inium derivative) to the DNA-EtBr solution.

-

After each addition, incubate to reach equilibrium and record the fluorescence spectrum.

-

Quenching of the DNA-EtBr fluorescence indicates that the test compound is displacing EtBr from the DNA.

-

The binding constant can be determined using the Stern-Volmer equation by plotting F0/F versus the concentration of the quencher (the test compound), where F0 and F are the fluorescence intensities in the absence and presence of the quencher, respectively.

Viscometry

Principle: Intercalation causes a lengthening and unwinding of the DNA double helix, which leads to an increase in the viscosity of a DNA solution. This change in viscosity is a hallmark of the intercalative binding mode.

Protocol:

-

Prepare a solution of sonicated calf thymus DNA (to obtain rod-like fragments) of a known concentration in buffer.

-

Measure the flow time of the DNA solution using a viscometer (e.g., an Ostwald viscometer) at a constant temperature.

-

Add increasing amounts of the test compound to the DNA solution.

-

After each addition, allow for equilibration and measure the flow time.

-

Calculate the relative viscosity (η/η₀) where η and η₀ are the viscosities of the DNA solution with and without the compound, respectively.

-

A significant increase in relative viscosity upon addition of the compound is indicative of intercalation.

Topoisomerase II Inhibition Assay

Principle: DNA intercalators can interfere with the function of topoisomerase II, an enzyme that manages DNA tangles and supercoils by creating transient double-strand breaks. Inhibition of this enzyme can be monitored by observing the relaxation of supercoiled plasmid DNA.

Protocol:

-

Incubate supercoiled plasmid DNA (e.g., pBR322) with human topoisomerase IIα in the appropriate assay buffer in the presence and absence of the test compound at various concentrations.

-

Include a known topoisomerase II inhibitor (e.g., etoposide) as a positive control.

-

Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

-

Analyze the DNA topoisomers by agarose (B213101) gel electrophoresis.

-

Stain the gel with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize under UV light.

-

Inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed plasmid DNA and an increase in the amount of supercoiled DNA compared to the no-drug control.

Mandatory Visualizations

Logical Relationship of DNA Intercalation and its Consequences

Caption: Logical flow from intercalator binding to anticancer effect.

Experimental Workflow for Characterizing DNA Intercalators

Caption: Experimental workflow for characterizing DNA intercalators.

Signaling Pathways Implicated in the Action of DNA Intercalators

The primary mechanism of action of pyridazino[1',6':1,2]pyrido[4,3-b]indol-5-inium derivatives is the direct physical obstruction of DNA-dependent processes. This leads to the activation of cellular stress responses and cell death pathways.

DNA Damage Response and Apoptosis Pathway

References

- 1. Synthesis and cytotoxic activity of pyridazino[1',6':1,2]pyrido[3,4-b]indol-5-inium derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxic effects of pyridino[2,3-f]indole-4,9-diones on human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyridazino[1,6-b]quinazolinones as new anticancer scaffold: Synthesis, DNA intercalation, topoisomerase I inhibition and antitumor evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: A Technical Guide to In Silico Modeling of DNA Intercalation

An in-depth technical guide to the in silico modeling of DNA intercalator binding is presented below, with a focus on the pyridazino[1',6':1,2]pyrido[4,3-b]indol-5-inium scaffold, the chemical class corresponding to the fluorescent dye known as DNA Intercalator 3.

Abstract

DNA intercalators are a critical class of molecules with broad applications, from chemotherapeutics to molecular probes. Understanding their binding mechanism at an atomic level is paramount for the rational design of new agents with enhanced efficacy and specificity. This technical guide provides a comprehensive workflow for the in silico modeling of DNA intercalator binding, using a representative pyridazino[1',6':1,2]pyrido[4,3-b]indol-5-inium cation as a case study. We detail a complete pipeline from system preparation and molecular docking to molecular dynamics simulations and binding free energy calculations. Furthermore, we provide standardized protocols for the key experimental techniques required to validate and complement computational predictions, including UV-Visible Spectroscopy, Fluorescence Spectroscopy, and Isothermal Titration Calorimetry. This document aims to equip researchers with the theoretical and practical knowledge to rigorously investigate DNA-intercalator interactions.

The In Silico Modeling Workflow

The computational investigation of a DNA-intercalator complex is a multi-step process that combines different techniques to build, refine, and analyze the system. The general workflow is designed to predict the most likely binding pose and to calculate the binding affinity of the ligand to the DNA molecule.

The Discovery and Development of Novel DNA Intercalators: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNA intercalators represent a pivotal class of therapeutic agents, primarily in oncology, by virtue of their ability to insert between the base pairs of the DNA double helix, leading to significant structural distortion and disruption of fundamental cellular processes such as replication and transcription. This technical guide provides an in-depth overview of the core principles in the discovery and development of novel DNA intercalators. It covers the fundamental mechanisms of intercalation, structure-activity relationships, and key experimental protocols for screening and characterization. Detailed methodologies for DNA binding assays, topoisomerase inhibition assays, and cell-based cytotoxicity evaluations are presented, alongside structured tables of quantitative data for comparative analysis. Furthermore, this guide utilizes Graphviz visualizations to delineate critical signaling pathways and experimental workflows, offering a comprehensive resource for researchers in medicinal chemistry and drug development.

Introduction to DNA Intercalation

DNA intercalators are typically planar, aromatic, or heteroaromatic molecules that can insert themselves between the stacked base pairs of double-stranded DNA.[1][2] This non-covalent interaction is primarily driven by a combination of hydrophobic and van der Waals forces, along with π-π stacking interactions between the intercalator's aromatic system and the DNA base pairs.[1] The insertion of the intercalator causes a conformational change in the DNA structure, characterized by an unwinding of the helix and an increase in the distance between adjacent base pairs, leading to a lengthening of the DNA molecule.[1][3] These structural perturbations interfere with the binding of DNA-processing enzymes, such as DNA and RNA polymerases and topoisomerases, ultimately inhibiting replication and transcription, which disproportionately affects rapidly dividing cancer cells.

Historically, many clinically successful anticancer drugs, including doxorubicin, daunorubicin, and actinomycin (B1170597) D, function as DNA intercalators. However, their clinical utility is often hampered by issues such as cardiotoxicity and the development of multidrug resistance. This has spurred the ongoing search for novel DNA intercalators with improved efficacy, selectivity, and reduced side effects.

Discovery and Design Strategies for Novel Intercalators

The development of new DNA intercalators involves a combination of rational design, high-throughput screening, and computational modeling.

2.1. High-Throughput Screening (HTS)

HTS methodologies are instrumental in rapidly screening large chemical libraries for compounds with DNA binding activity. The Fluorescent Intercalator Displacement (FID) assay is a widely used HTS method. This assay relies on the displacement of a fluorescent dye, such as ethidium (B1194527) bromide, pre-bound to DNA by a test compound. A decrease in fluorescence intensity indicates that the test compound has displaced the dye and is binding to the DNA.

2.2. Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the DNA binding affinity and biological activity of lead compounds. Key structural features that influence intercalation include:

-

Planarity and Aromaticity: A planar aromatic system is essential for insertion between DNA base pairs.

-

Side Chains: The nature and position of side chains can influence binding affinity, sequence selectivity, and interactions with the DNA grooves.

-

Cationic Groups: Positively charged groups can enhance binding affinity through electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA.

2.3. Computational Modeling

Molecular docking and molecular dynamics simulations are powerful tools for predicting the binding modes and affinities of novel intercalators. These computational approaches can guide the design of new compounds with improved DNA binding properties and help in understanding the molecular basis of their activity.

Experimental Characterization of DNA Intercalators

A battery of biophysical and biochemical assays is employed to characterize the interaction of novel compounds with DNA and to evaluate their biological activity.

3.1. DNA Binding Affinity and Mode

Several techniques are used to determine the binding affinity (expressed as the binding constant, Kb, or dissociation constant, Kd) and the mode of interaction (intercalation vs. groove binding).

-

UV-Visible Spectrophotometry: Intercalation typically leads to hypochromism (decreased absorbance) and a bathochromic shift (red shift) in the absorption spectrum of the compound upon binding to DNA.

-

Fluorescence Spectroscopy: Many intercalators exhibit enhanced fluorescence upon binding to DNA. Titration experiments can be used to determine binding constants.

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is sensitive to changes in DNA conformation. Intercalation induces characteristic changes in the CD spectrum of DNA, providing insights into the binding mode.

-

Thermal Denaturation (Tm) Studies: Intercalators stabilize the DNA double helix, leading to an increase in its melting temperature (Tm). The magnitude of the Tm shift is related to the binding affinity.

-

DNA Unwinding Assay: Intercalation causes unwinding of the DNA helix. This can be visualized and quantified using agarose (B213101) gel electrophoresis with supercoiled plasmid DNA.

3.2. Inhibition of Topoisomerases

Many DNA intercalators are also potent inhibitors of topoisomerases, enzymes that regulate DNA topology.

-

Topoisomerase I and II Inhibition Assays: These assays measure the ability of a compound to inhibit the relaxation of supercoiled DNA (for topoisomerase I) or the decatenation of kinetoplast DNA (for topoisomerase II).

3.3. Cellular Effects

The biological activity of novel intercalators is assessed in cell-based assays.

-

Cytotoxicity Assays (e.g., MTT, XTT): These colorimetric assays measure the metabolic activity of cells and are used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

-

Comet Assay (Single-Cell Gel Electrophoresis): This assay is used to detect DNA strand breaks induced by the intercalator.

Signaling Pathways and Cellular Responses

DNA intercalation triggers a complex cellular response, primarily the DNA Damage Response (DDR) pathway. The structural distortion of DNA is recognized by sensor proteins, leading to the activation of a signaling cascade that can result in cell cycle arrest, DNA repair, or apoptosis.

The primary kinases that initiate the DDR are ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related). ATM is primarily activated by double-strand breaks (DSBs), while ATR responds to single-stranded DNA (ssDNA) regions that can arise from stalled replication forks. Intercalators can induce both types of lesions.

Upon activation, ATM and ATR phosphorylate a range of downstream targets, including the checkpoint kinases Chk2 and Chk1, respectively. These kinases then orchestrate cell cycle arrest, typically at the G2/M phase, to allow time for DNA repair. If the damage is too extensive to be repaired, the DDR pathway can trigger apoptosis.

Experimental Workflows

The discovery and characterization of novel DNA intercalators follow a structured workflow, from initial screening to detailed biological evaluation.

// Nodes HTS [label="High-Throughput Screening\n(e.g., FID Assay)"]; Hit_Identification [label="Hit Identification"]; SAR_and_Lead_Optimization [label="SAR & Lead Optimization\n(Chemical Synthesis & Computational Modeling)"]; Biophysical_Characterization [label="Biophysical Characterization\n(UV-Vis, Fluorescence, CD, Tm)"]; Biochemical_Assays [label="Biochemical Assays\n(Topoisomerase Inhibition)"]; Cell_Based_Assays [label="Cell-Based Assays\n(Cytotoxicity, Comet Assay)"]; Preclinical_Development [label="Preclinical Development"];

// Edges HTS -> Hit_Identification; Hit_Identification -> SAR_and_Lead_Optimization; SAR_and_Lead_Optimization -> Biophysical_Characterization; Biophysical_Characterization -> SAR_and_Lead_Optimization [style=dashed, label="Feedback"]; SAR_and_Lead_Optimization -> Biochemical_Assays; Biochemical_Assays -> SAR_and_Lead_Optimization [style=dashed, label="Feedback"]; SAR_and_Lead_Optimization -> Cell_Based_Assays; Cell_Based_Assays -> SAR_and_Lead_Optimization [style=dashed, label="Feedback"]; Cell_Based_Assays -> Preclinical_Development; } .dot Figure 2: Experimental Workflow.

Data Presentation

The following tables summarize key quantitative data for selected novel and established DNA intercalators.

Table 1: DNA Binding Affinity of Selected Intercalators

| Compound | DNA Type | Method | Binding Constant (Kb) (M-1) | Reference |

| Mitonafide | ct-DNA | UV-Vis | 2.54 x 105 | |

| Pinafide | ct-DNA | UV-Vis | 6.60 x 104 | |

| IST-02 | ct-DNA | Molecular Docking | 1.32 x 104 | |

| IST-04 | ct-DNA | Molecular Docking | 1.25 x 104 | |

| Quercetin Zinc(II) Complex | ct-DNA | UV-Vis | 1.89 x 105 |

Table 2: Cytotoxicity (IC50) of Selected Intercalators in Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| 4-Carboranyl-1,8-naphthalimide (Cpd 57) | HepG2 | 3.12 | |

| 4-Carboranyl-1,8-naphthalimide (Cpd 8) | HepG2 | 0.58 (Topo IIα inhibition) | |

| Quercetin Zinc(II) Complex | HepG2 | 12.5 | |

| Quercetin Zinc(II) Complex | SMMC7721 | 15.8 | |

| Quercetin Zinc(II) Complex | A549 | 20.3 | |

| IST-01 | MCF-7 | 28.45 | |

| IST-02 | MCF-7 | 10.12 |

Experimental Protocols

7.1. Fluorescence Intercalator Displacement (FID) Assay

This protocol is adapted for a 96-well plate format for high-throughput screening.

-

Reagent Preparation:

-

Assay Buffer: 10 mM Tris-HCl, 50 mM NaCl, pH 7.4.

-

DNA Stock Solution: Prepare a stock solution of calf thymus DNA (ct-DNA) at a concentration of 1 mg/mL in assay buffer.

-

Ethidium Bromide (EtBr) Stock Solution: Prepare a 1 mM stock solution of EtBr in assay buffer. Protect from light.

-

Test Compound Stock Solutions: Prepare stock solutions of test compounds in DMSO.

-

-

Assay Procedure:

-

In a 96-well black plate, add assay buffer, ct-DNA (final concentration 20 µM), and EtBr (final concentration 2 µM) to each well.

-

Incubate at room temperature for 5 minutes to allow for EtBr-DNA binding.

-

Measure the initial fluorescence (Excitation: 520 nm, Emission: 600 nm).

-

Add serial dilutions of the test compounds to the wells. Include a DMSO control.

-

Incubate for 10 minutes at room temperature.

-

Measure the final fluorescence at the same wavelengths.

-

-

Data Analysis:

-

Calculate the percentage of fluorescence quenching for each concentration of the test compound relative to the DMSO control.

-

Plot the percentage of quenching versus the compound concentration to determine the EC50 value (the concentration of compound that causes 50% displacement of EtBr).

-

7.2. Topoisomerase II Inhibition Assay (Decatenation Assay)

This protocol assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by human topoisomerase IIα.

-

Reagent Preparation:

-

Assay Buffer (5X): 250 mM Tris-HCl (pH 7.9), 500 mM KCl, 50 mM MgCl2, 2.5 mM EDTA, 2.5 mM DTT.

-

ATP Solution: 10 mM ATP in water.

-

kDNA Substrate: 200 ng/µL in TE buffer.

-

Human Topoisomerase IIα: Dilute to the appropriate concentration in dilution buffer.

-

Stop Solution: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol.

-

-

Assay Procedure:

-

Set up reactions on ice in a final volume of 20 µL.

-

To each tube, add 4 µL of 5X assay buffer, 2 µL of 10 mM ATP, 1 µL of kDNA (200 ng), and the test compound at various concentrations. Adjust the volume with water.

-

Initiate the reaction by adding 1 µL of diluted topoisomerase IIα.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding 4 µL of stop solution and 1 µL of 10 mg/mL proteinase K.

-

Incubate at 37°C for 15 minutes to digest the enzyme.

-

-

Gel Electrophoresis:

-

Load the samples onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide.

-

Run the gel at 80-100 V until the dye front has migrated sufficiently.

-

Visualize the DNA bands under UV light. Catenated kDNA remains in the well, while decatenated DNA migrates into the gel as relaxed circles and linear DNA.

-

7.3. MTT Cell Viability Assay

This protocol determines the cytotoxicity of a compound against a cancer cell line.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control.

-

Incubate for 48-72 hours.

-

-

MTT Assay:

-

Add 10 µL of 5 mg/mL MTT solution in PBS to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

-

Incubate overnight at 37°C to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability versus the compound concentration and determine the IC50 value using non-linear regression.

-

Conclusion

The discovery and development of novel DNA intercalators remain a vibrant area of research in medicinal chemistry. The continuous evolution of screening technologies, computational methods, and our understanding of the cellular responses to DNA damage are paving the way for the design of next-generation intercalators with enhanced therapeutic profiles. The experimental protocols and data presented in this guide provide a foundational framework for researchers engaged in this important endeavor. The rational application of these methodologies will be crucial in overcoming the limitations of existing DNA-targeting agents and in developing new and more effective therapies for cancer and other diseases.

References

- 1. Circular dichroism to determine binding mode and affinity of ligand-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Low-Volume Titrations for Ligand Binding Monitored by Circular Dichroism [protocols.io]

- 3. Recent Developments in the Chemistry of Deoxyribonucleic Acid (DNA) Intercalators: Principles, Design, Synthesis, Applications and Trends - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Profile of DNA Intercalator Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction of small molecules with DNA is a cornerstone of many therapeutic strategies, particularly in the development of anticancer and antimicrobial agents. Among these molecules, DNA intercalators represent a significant class of compounds that insert themselves between the base pairs of the double helix. This guide provides an in-depth technical overview of the thermodynamic profile of DNA intercalator interactions, offering insights into the driving forces and molecular recognition processes that govern this binding mode. Understanding these thermodynamic principles is crucial for the rational design of new and more effective DNA-targeting drugs.

The binding of an intercalator to DNA is a complex process governed by a delicate balance of enthalpic and entropic contributions. These thermodynamic parameters not only define the affinity and specificity of the interaction but also provide a deeper understanding of the underlying molecular mechanisms. This guide will delve into the key experimental techniques used to elucidate these parameters, present quantitative data for well-characterized intercalators, and provide a framework for interpreting the thermodynamic signatures of DNA intercalation.

Core Concepts in DNA Intercalation Thermodynamics

The thermodynamic profile of a DNA-intercalator interaction is characterized by changes in several key state functions:

-

Gibbs Free Energy (ΔG): This value represents the overall spontaneity and strength of the binding interaction. A more negative ΔG indicates a higher binding affinity. It is related to the binding constant (Ka) by the equation: ΔG = -RTln(Ka).

-

Enthalpy (ΔH): This term reflects the change in heat content of the system upon binding. It is associated with the formation and breaking of non-covalent bonds, such as hydrogen bonds and van der Waals interactions, as well as changes in stacking interactions.[1]

-

Entropy (ΔS): This value represents the change in the degree of disorder or randomness of the system upon binding. It is influenced by factors such as the release of water molecules from the DNA and the ligand upon complex formation (hydrophobic effect) and changes in the conformational freedom of both molecules.[1]

-

Heat Capacity (ΔCp): The change in heat capacity upon binding provides information about the changes in hydration and the hydrophobic effect. A negative ΔCp is often observed in processes where hydrophobic surfaces are buried upon complex formation.[2][3]

The relationship between these parameters is described by the fundamental equation of thermodynamics: ΔG = ΔH - TΔS , where T is the absolute temperature.

Interactions can be primarily enthalpy-driven , suggesting that the formation of favorable contacts (e.g., hydrogen bonds, van der Waals forces) is the main contributor to binding affinity.[4] Conversely, interactions can be entropy-driven , where the release of ordered water molecules from the interacting surfaces provides the major thermodynamic impetus for binding. For many DNA intercalators, the binding is a result of a complex interplay between both enthalpic and entropic factors.

Experimental Methodologies

Several powerful biophysical techniques are employed to determine the thermodynamic parameters of DNA-intercalator interactions. The two most prominent calorimetric methods are Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC).

Isothermal Titration Calorimetry (ITC)

ITC is a highly sensitive and direct method for measuring the heat changes that occur during a binding event. It is considered the gold standard for determining the complete thermodynamic profile of a biomolecular interaction in a single experiment.

Experimental Protocol:

-

Sample Preparation:

-

A solution of the DNA (e.g., calf thymus DNA or a specific oligonucleotide sequence) is placed in the sample cell of the calorimeter.

-

The intercalator solution is loaded into a computer-controlled syringe.

-

Both solutions must be prepared in the same buffer to minimize heats of dilution.

-

-

Titration:

-

Small aliquots of the intercalator solution are injected into the DNA solution at a constant temperature.

-

The heat released or absorbed upon each injection is measured by the instrument.

-

-

Data Analysis:

-

The raw data, a series of heat pulses, is integrated to obtain the heat change per injection.

-

This data is then plotted as a function of the molar ratio of ligand to DNA.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., a single-site binding model) to extract the binding constant (Ka), the stoichiometry of binding (n), and the enthalpy of binding (ΔH).

-

The Gibbs free energy (ΔG) and the entropy of binding (ΔS) can then be calculated using the fundamental thermodynamic equations.

-

The following diagram illustrates a typical experimental workflow for an ITC experiment.

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Differential Scanning Calorimetry (DSC)

DSC is a technique used to measure the thermal stability of macromolecules by monitoring the heat capacity of a solution as a function of temperature. The binding of an intercalator typically stabilizes the DNA duplex, leading to an increase in its melting temperature (Tm).

Experimental Protocol:

-

Sample Preparation:

-

Solutions of DNA and DNA-intercalator complexes at various molar ratios are prepared in the same buffer.

-

A reference cell is filled with the buffer alone.

-

-

Thermal Denaturation:

-

The sample and reference cells are heated at a constant rate.

-

The instrument measures the difference in heat required to raise the temperature of the sample and the reference.

-

-

Data Analysis:

-

The data is presented as a plot of excess heat capacity versus temperature, known as a thermogram.

-

The peak of the thermogram corresponds to the melting temperature (Tm) of the DNA.

-

The area under the peak is the calorimetric enthalpy of denaturation (ΔHcal).

-

By analyzing the shift in Tm as a function of intercalator concentration, thermodynamic binding parameters can be derived using van't Hoff analysis.

-

The following diagram outlines the experimental workflow for a DSC experiment.

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Quantitative Thermodynamic Data for Representative DNA Intercalators

Since "DNA intercalator 3" is a generic placeholder, this section presents thermodynamic data for several well-characterized DNA intercalators to provide a comparative framework. The values can vary depending on the specific DNA sequence, buffer conditions (ionic strength, pH), and temperature.

| Intercalator | DNA | Temp (°C) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔCp (cal/mol·K) | Binding Constant (Ka, M-1) |

| Ethidium | Calf Thymus | 25 | - | - | - | -140 to -160 | - |

| Daunorubicin | Calf Thymus | 25 | - | - | - | -140 to -160 | - |

| Actinomycin D | Oligonucleotide | - | - | - | - | -337 to -423 | - |

| Chartreusin | Calf Thymus | 20 | -7.07 | -7.07 | 0 | - | 3.6 x 105 |

| Ethidium Bromide | Calf Thymus | - | - | -3.25 | - | - | 1.5 x 105 (Kd=15µM) |

| Acridine Orange | Calf Thymus | - | - | -3.50 | - | - | 2.8 x 104 (Kd=36µM) |

| Methylene Blue | Calf Thymus | - | - | -3.32 | - | - | 2.2 x 104 (Kd=46µM) |

Note: Data is compiled from multiple sources and experimental conditions may vary. A direct comparison of all parameters from a single source under identical conditions is often not available.

Interpretation of Thermodynamic Profiles

The thermodynamic signature of a DNA intercalator provides valuable insights into the nature of the binding event:

-

Favorable Enthalpy (Negative ΔH): A negative enthalpy change suggests the formation of strong, favorable interactions such as hydrogen bonds and van der Waals contacts between the intercalator and the DNA base pairs. The π-π stacking interactions between the aromatic system of the intercalator and the DNA bases are also a major enthalpically favorable contributor.

-

Favorable Entropy (Positive ΔS): A positive entropy change is often attributed to the hydrophobic effect, where the release of ordered water molecules from the nonpolar surfaces of the intercalator and the DNA upon binding leads to an increase in the overall disorder of the system.

-

Enthalpy-Entropy Compensation: It is common in biomolecular interactions to observe enthalpy-entropy compensation, where a favorable change in one parameter is offset by an unfavorable change in the other. This can result in similar Gibbs free energies (and thus binding affinities) for compounds that bind through very different mechanisms.

-

Heat Capacity Change (ΔCp): A negative heat capacity change is a hallmark of processes that involve the burial of nonpolar surface area from the solvent, which is characteristic of the hydrophobic effect. The magnitude of ΔCp can be correlated with the change in the solvent-accessible surface area upon binding.

For many classic intercalators, the binding is driven by both favorable enthalpy and favorable entropy, although the relative contributions can vary. For instance, some studies suggest that for pure intercalators, entropy may be the dominant driving force.

Logical Relationship of Thermodynamic Parameters

The following diagram illustrates the relationship between the experimentally determined and calculated thermodynamic parameters.

Caption: Interrelationship of thermodynamic parameters.

Conclusion

The thermodynamic characterization of DNA-intercalator interactions provides a quantitative and mechanistic framework for understanding the molecular recognition processes that govern drug-DNA binding. Techniques such as Isothermal Titration Calorimetry and Differential Scanning Calorimetry are indispensable tools for obtaining a complete thermodynamic profile, including the Gibbs free energy, enthalpy, entropy, and heat capacity changes associated with binding. This information is critical for drug discovery and development, enabling the rational design of new therapeutic agents with improved affinity, specificity, and efficacy. By dissecting the driving forces of these interactions, researchers can better predict and modulate the biological activity of DNA-targeting compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Energetics of DNA intercalation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thermodynamics of drug-DNA interactions: entropy-driven intercalation and enthalpy-driven outside binding in the ellipticine series - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of DNA Intercalator Complexes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA intercalators are molecules that insert themselves between the base pairs of the DNA double helix. This interaction can significantly alter the structure and function of DNA, making these compounds potent therapeutic agents, particularly in cancer chemotherapy, as well as valuable tools in molecular biology.[1] The study of these interactions is crucial for understanding their mechanisms of action and for the rational design of new drugs. Spectroscopic techniques are indispensable tools for characterizing the binding of intercalators to DNA, providing insights into binding modes, affinity, stoichiometry, and the conformational changes induced in the DNA structure.[2] This guide provides an in-depth overview of the core spectroscopic methods used to analyze DNA-intercalator complexes, complete with experimental protocols, data analysis techniques, and quantitative data for common intercalators.

Core Spectroscopic Techniques

The primary spectroscopic methods for studying DNA-intercalator interactions are UV-Visible (UV-Vis) Absorption Spectroscopy, Fluorescence Spectroscopy, and Circular Dichroism (CD) Spectroscopy. Each technique provides unique information about the binding event.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique used to detect the formation of a complex between a DNA intercalator and DNA. The binding of an intercalator to DNA often results in changes to the absorption spectrum of the molecule. Typically, a hypochromic effect (a decrease in molar absorptivity) and a bathochromic shift (a red shift in the wavelength of maximum absorbance) are observed.[3][4] These spectral changes are indicative of the interaction between the chromophore of the intercalator and the DNA bases.[3]

This protocol outlines the steps for a standard UV-Vis titration experiment to determine the binding constant of an intercalator to DNA.

-

Preparation of Solutions:

-

Prepare a stock solution of the DNA intercalator of known concentration in a suitable buffer (e.g., Tris-HCl, phosphate (B84403) buffer at a specific pH and ionic strength).

-

Prepare a stock solution of DNA (e.g., calf thymus DNA) in the same buffer. The concentration of the DNA solution should be determined accurately by measuring its absorbance at 260 nm (A260), using the molar extinction coefficient of DNA (typically ~6600 M⁻¹cm⁻¹ per nucleotide).

-

-

Titration Procedure:

-

Place a fixed concentration of the intercalator solution in a quartz cuvette.

-

Record the initial UV-Vis spectrum of the intercalator solution (typically in the range of 200-600 nm, depending on the intercalator's absorption profile).

-

Incrementally add small aliquots of the DNA stock solution to the cuvette.

-

After each addition, mix the solution thoroughly and allow it to equilibrate.

-

Record the UV-Vis spectrum after each addition of DNA.

-

-

Data Analysis:

-

Monitor the changes in absorbance at the wavelength of maximum absorption (λmax) of the intercalator.

-

To determine the binding constant (Kb), the data can be analyzed using the Wolfe-Shimer equation or by constructing a Scatchard plot. The Benesi-Hildebrand method can also be employed.

Benesi-Hildebrand Equation:

Where:

-

A₀ is the absorbance of the intercalator in the absence of DNA.

-

A is the absorbance at different DNA concentrations.

-

Ac is the absorbance of the fully formed complex.

-

K is the binding constant.

-

[DNA] is the concentration of DNA.

A plot of 1/(A - A₀) versus 1/[DNA] should yield a straight line, from which K can be calculated as the ratio of the intercept to the slope.

-

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique for studying DNA-intercalator interactions. Many DNA intercalators are fluorescent, and their fluorescence properties (intensity, emission wavelength, polarization, and lifetime) often change upon binding to DNA. A common observation is the quenching of fluorescence upon intercalation.

-

Fluorescence Titration:

-

Similar to UV-Vis titration, a solution of the fluorescent intercalator is titrated with increasing concentrations of DNA.

-

The fluorescence emission spectrum is recorded after each addition of DNA, using an excitation wavelength where the intercalator absorbs.

-

Changes in fluorescence intensity and emission wavelength are monitored. A decrease in intensity (quenching) is often observed.

-

-

Ethidium Bromide (EtBr) Displacement Assay:

-

This is a competitive binding assay. EtBr exhibits a significant fluorescence enhancement upon intercalation into DNA.

-

A solution of DNA pre-saturated with EtBr is prepared.

-

The test intercalator is then added in increasing concentrations.

-

If the test compound displaces EtBr from the DNA, a decrease in the fluorescence of the solution will be observed.

-

This assay is useful for screening compounds for DNA binding activity and determining their relative binding affinities. The apparent binding constant (Kapp) can be calculated using the equation: K_EtBr * [EtBr] = K_app * [drug] where [drug] is the concentration of the test compound that causes a 50% reduction in fluorescence.

-

Fluorescence quenching data can be analyzed using the Stern-Volmer equation to determine the quenching constant.

Where:

-

F₀ and F are the fluorescence intensities in the absence and presence of the quencher (DNA), respectively.

-

K_SV is the Stern-Volmer quenching constant.

-

[Q] is the concentration of the quencher.

A linear Stern-Volmer plot indicates a single type of quenching mechanism (static or dynamic).

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is a powerful technique for studying the conformational changes of DNA upon intercalator binding. DNA is a chiral molecule and exhibits a characteristic CD spectrum in the UV region (200-320 nm). Intercalation of a molecule into the DNA helix can perturb this spectrum. Furthermore, an achiral intercalator can exhibit an induced CD (ICD) signal in the region of its own absorbance upon binding to the chiral DNA molecule. These changes provide information about the binding mode and the geometry of the complex.

-

Preparation of Solutions: Prepare DNA and intercalator solutions in a suitable buffer as described for UV-Vis titration.

-

Titration Procedure:

-

Record the CD spectrum of the DNA solution alone.

-

Add incremental amounts of the intercalator to the DNA solution.

-

Record the CD spectrum after each addition. The titration should cover a range of molar ratios of intercalator to DNA.

-

-

Data Interpretation:

-

Changes in the DNA CD Spectrum: Intercalation typically leads to an increase in the intensity of the positive band around 275 nm and the negative band around 245 nm, which is indicative of a stabilization of the B-form DNA helix.

-

Induced CD (ICD): The appearance of a CD signal in the absorption region of the achiral intercalator is a strong indication of its interaction with the DNA. The sign and magnitude of the ICD signal can provide information about the orientation of the intercalator within the DNA helix.

-

Quantitative Data Summary

The following table summarizes the binding constants (Kb) and binding site sizes (n) for several common DNA intercalators, determined by various spectroscopic and calorimetric methods.

| Intercalator | DNA Source | Method | Binding Constant (Kb) (M⁻¹) | Binding Site Size (n) (base pairs) | Reference(s) |

| Proflavine (B1679165) | Herring Sperm DNA | UV-Vis & Voltammetry | 2.20 (± 0.48) x 10⁴ - 2.32 (± 0.41) x 10⁴ | 2.07 (± 0.1) | |

| Doxorubicin | Calf Thymus DNA | Optical Method | 0.13 - 0.16 x 10⁶ | - | |

| Daunorubicin | Calf Thymus DNA | Optical Method | 0.10 - 0.12 x 10⁶ | - | |

| Ethidium Bromide | Calf Thymus DNA | Absorption & Fluorimetry | ~10⁴ - 10⁶ | - |

Note: Binding constants can vary depending on experimental conditions such as ionic strength, pH, and temperature.

Visualization of Key Processes

Diagrams generated using Graphviz (DOT language) illustrate fundamental concepts in the spectroscopic analysis of DNA intercalators.

Caption: Mechanism of DNA intercalation.

Caption: Spectroscopic analysis workflow.

Caption: cGAS-STING signaling pathway.

Signaling Pathways Affected by DNA Intercalators

Beyond their direct impact on DNA structure and replication, some DNA intercalators can trigger cellular signaling pathways. A notable example is the activation of the innate immune response through the cGAS-STING pathway. Acridine dyes like proflavine and acriflavine, at sub-toxic concentrations, can induce low-level DNA damage. This damage can lead to the leakage of DNA into the cytoplasm, which is then detected by the enzyme cyclic GMP-AMP synthase (cGAS). Upon binding to cytoplasmic DNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates the stimulator of interferon genes (STING) protein located on the endoplasmic reticulum. Activated STING subsequently triggers a signaling cascade involving TBK1 and IRF3, leading to the production of type I interferons and the induction of an antiviral state. This indirect activation of the cGAS-STING pathway highlights a broader mechanism of action for some DNA intercalators beyond simple steric hindrance of DNA processes.

Conclusion

Spectroscopic analysis is a cornerstone of research into DNA-intercalator interactions. The combination of UV-Vis absorption, fluorescence, and circular dichroism spectroscopy provides a comprehensive picture of the binding process, from initial complex formation to detailed structural consequences. The methodologies and data presented in this guide offer a robust framework for researchers and drug development professionals to characterize and understand the intricate interactions between small molecules and the blueprint of life. A thorough understanding of these interactions is paramount for the development of more effective and specific DNA-targeted therapies.

References

- 1. ukessays.com [ukessays.com]

- 2. Regulation and Function of the cGAS-STING Pathway: Mechanisms, Post-Translational Modifications, and Therapeutic Potential in Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of cGAS-dependent antiviral responses by DNA intercalating agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]

The Cytotoxicity of DNA Intercalators in Oncology: A Technical Overview